N-[4-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide
Description
N-[4-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1-ethylpyrazole moiety, a methyl sulfamoyl linker, and an acetamide group attached to a phenyl ring. The oxadiazole ring enhances metabolic stability and bioavailability compared to more labile heterocycles, while the sulfamoyl group may facilitate hydrogen bonding with biological targets .
Properties
IUPAC Name |
N-[4-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4S/c1-3-22-10-12(8-17-22)16-20-15(26-21-16)9-18-27(24,25)14-6-4-13(5-7-14)19-11(2)23/h4-8,10,18H,3,9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHYINLUJXVOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Coupling Reactions: The pyrazole and oxadiazole intermediates are then coupled using a sulfonamide linkage.
Final Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
N-[4-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Structural Analysis
- Core Heterocycle : The target compound’s 1,2,4-oxadiazole ring is less basic and more resistant to hydrolysis compared to triazole analogs (e.g., –9), which could translate to better in vivo stability .
- Substituent Effects: Sulfamoyl vs. Pyrazole vs.
Pharmacological Considerations
- Metabolic Stability : Oxadiazole-containing compounds like the target are less prone to oxidative metabolism than triazole derivatives, as evidenced by studies on similar scaffolds .
- Binding Affinity : Pyridinyl and sulfamoyl groups in analogs (–9) correlate with enhanced inhibitory activity in kinase assays, suggesting the target compound’s pyrazole-oxadiazole system may require optimization for similar efficacy .
Q & A
Q. What are the key steps and optimized reaction conditions for synthesizing N-[4-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the oxadiazole core via cyclization of precursor hydrazides or nitriles under reflux with ethanol or DMF as solvents .
- Step 2 : Sulfamoylation of the phenyl group using sulfonyl chlorides in the presence of bases like NaOH or K₂CO₃ .
- Step 3 : Acetamide coupling via nucleophilic substitution, often catalyzed by pyridine or zeolites at 150°C .
Optimization : Control reaction pH (7–9) and temperature (reflux conditions) to avoid side products. Use TLC or HPLC for intermediate monitoring .
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray Crystallography (if crystalline): For absolute structural confirmation .
Q. How stable is this compound under standard laboratory storage conditions?
- Stability : Sensitive to UV light and extreme pH (degradation observed at pH < 3 or > 10). Store in amber vials at –20°C in anhydrous DMSO or ethanol .
- Reactivity : The oxadiazole ring may hydrolyze under prolonged aqueous exposure. Conduct stability assays via accelerated aging studies (40°C/75% RH for 14 days) .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to optimize biological activity?
- Substituent Variation : Modify the pyrazole (e.g., ethyl to methyl) or oxadiazole (e.g., chlorine substitution) to assess impact on target binding .
- Bioisosteric Replacement : Replace sulfamoyl with sulfonamide or carbamate groups to enhance solubility or metabolic stability .
- Assay Design : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) paired with molecular docking simulations (AutoDock Vina) to predict binding affinities .
Q. What mechanistic hypotheses explain its potential anticancer or antimicrobial activity?
- Enzyme Inhibition : The oxadiazole moiety may act as a zinc-binding group in metalloproteinases (MMPs) or histone deacetylases (HDACs) .
- Receptor Antagonism : Molecular modeling suggests the pyrazole-ethyl group occupies hydrophobic pockets in kinase ATP-binding domains .
- Validation : Confirm via siRNA knockdown or competitive binding assays with known inhibitors (e.g., MMP-2/9 inhibitors) .
Q. How can in vivo pharmacokinetic challenges be addressed for this compound?
- Solubility Enhancement : Use prodrug strategies (e.g., phosphate ester derivatives) or nanoformulations (liposomes) .
- Metabolic Stability : Introduce deuterium at labile positions (e.g., methyl groups) or fluorinated substituents to slow CYP450-mediated oxidation .
- Toxicity Screening : Conduct acute toxicity studies in rodent models (OECD 423) with liver/kidney function biomarkers .
Q. How should contradictory biological data between studies be resolved?
- Replicate Assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) across multiple cell lines .
- Control for Batch Variability : Characterize compound purity and stereochemistry for each batch .
- Mechanistic Follow-Up : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects .
Q. What strategies improve selectivity against off-target receptors or enzymes?
- Computational Screening : Use Schrödinger’s Glide for virtual screening against non-target proteins (e.g., hERG channels) .
- Fragment-Based Design : Incorporate polar groups (e.g., hydroxyls) to reduce hydrophobic interactions with off-targets .
- Kinetic Selectivity Assays : Measure IC₅₀ ratios between target and non-target enzymes (e.g., COX-1 vs. COX-2) .
Q. How can researchers evaluate potential toxicity or genotoxicity early in development?
- In Vitro Cytotoxicity : MTT assays on HEK293 or HepG2 cells to determine CC₅₀ values .
- Ames Test : Assess mutagenicity using Salmonella typhimurium TA98/TA100 strains .
- hERG Binding Assay : Patch-clamp electrophysiology to screen for cardiac liability .
Q. What methodologies are recommended for studying metabolite identification and degradation pathways?
- LC-HRMS/MS : Identify Phase I/II metabolites in hepatocyte incubations .
- Stable Isotope Labeling : Use ¹⁴C-labeled compound for mass balance studies in rodents .
- Degradant Profiling : Forced degradation under acidic/alkaline conditions followed by LC-UV/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
